molecular formula C19H23NO2 B12328132 Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate

Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate

Cat. No.: B12328132
M. Wt: 297.4 g/mol
InChI Key: SNIONAKUPFYCRJ-UHFFFAOYSA-N
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Description

Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate is an organic compound with the molecular formula C19H23NO2 It is a derivative of phenol and is characterized by the presence of a butylphenyl group and an imino group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate typically involves the reaction of 4-butylphenylamine with formaldehyde to form the imine intermediate. This intermediate is then reacted with phenol under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The phenol ring can undergo electrophilic aromatic substitution, allowing the compound to interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol,4-[[(4-methoxyphenyl)imino]methyl]-, 1-acetate
  • Phenol,4-[[(4-chlorophenyl)imino]methyl]-, 1-acetate
  • Phenol,4-[[(4-ethylphenyl)imino]methyl]-, 1-acetate

Uniqueness

Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate is unique due to the presence of the butyl group, which can influence its hydrophobicity and reactivity compared to its analogs. This structural variation can lead to differences in biological activity and chemical behavior, making it a compound of interest for further study.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

[4-(benzylideneamino)-1-butylcyclohexa-2,4-dien-1-yl] acetate

InChI

InChI=1S/C19H23NO2/c1-3-4-12-19(22-16(2)21)13-10-18(11-14-19)20-15-17-8-6-5-7-9-17/h5-11,13,15H,3-4,12,14H2,1-2H3

InChI Key

SNIONAKUPFYCRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC=C(C=C1)N=CC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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